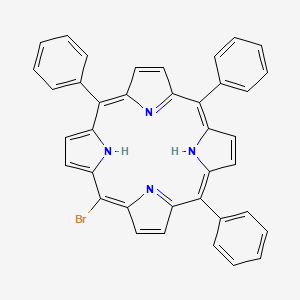

5-Monobromo-10,15,20-triphenylporphine

Description

5-Monobromo-10,15,20-triphenylporphine (CAS No. 67066-09-5) is a synthetic porphyrin derivative with a bromine atom substituted at the 5-position of the porphine core and three phenyl groups at the 10-, 15-, and 20-positions. Key properties include:

Properties

CAS No. |

67066-09-5 |

|---|---|

Molecular Formula |

C38H25BrN4 |

Molecular Weight |

617.5 g/mol |

IUPAC Name |

15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |

InChI Key |

FXMPQIWZNDCIIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5-Monobromo-10,15,20-triphenylporphine typically starts from the parent compound 10,15,20-triphenylporphine (also known as tetraphenylporphyrin without substitution on one meso position). The key step is the selective bromination at the 5-position of the porphyrin ring.

- Starting Material: 10,15,20-triphenylporphine

- Reagent: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions

- Solvent: Commonly chloroform, dichloromethane, or other inert organic solvents

- Conditions: Low temperature (0 to 25 °C) to avoid overbromination

- Purification: Column chromatography or recrystallization to isolate the monobromo derivative

This approach relies on the electrophilic aromatic substitution mechanism where the bromine electrophile selectively attacks the meso position due to its higher reactivity compared to other positions on the porphyrin ring.

Selective Monobromination Techniques

Selective monobromination is challenging due to the possibility of multiple bromination on the porphyrin macrocycle. Several strategies have been developed to improve selectivity:

- Controlled Stoichiometry: Using approximately one equivalent of brominating agent limits the extent of substitution to mono-substitution.

- Reaction Time and Temperature: Short reaction times and low temperatures reduce the chance of further bromination.

- Use of Protecting Groups or Anchoring: Immobilizing porphyrins on solid supports such as mesoporous silica (e.g., SBA-15) can enhance selectivity by steric hindrance and reduce side reactions. This method also facilitates catalyst recovery and reuse.

- Anchoring on Silica Supports: As reported in immobilization studies, anchoring porphyrins on silica supports allows for monosubstituted porphyrin synthesis with minimal di-, tri-, or tetra-substituted byproducts, simplifying purification significantly.

Detailed Experimental Findings

A representative procedure from literature for monobromination of 10,15,20-triphenylporphine is as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 10,15,20-triphenylporphine in dry dichloromethane | Room temperature, inert atmosphere | Homogeneous solution |

| 2 | Addition of N-bromosuccinimide (1 equiv) slowly | 0 °C to room temperature, stirring | Formation of 5-monobromo derivative |

| 3 | Reaction monitoring by TLC or UV-Vis spectroscopy | 30 min to 1 h | Reaction completion |

| 4 | Quenching with aqueous sodium bisulfite to remove excess bromine | Room temperature | Neutralization of reactive species |

| 5 | Purification by silica gel column chromatography | Hexane/dichloromethane gradient | Isolation of pure this compound |

This method yields the monobromo derivative with yields typically ranging from 60% to 80%, depending on reaction scale and purification efficiency.

Purification and Characterization

Purification is crucial due to the presence of unreacted starting material and potential polybrominated side products.

- Chromatography: Silica gel column chromatography using non-polar to moderately polar solvents is effective.

- Recrystallization: From solvents like chloroform/hexane mixtures to obtain analytically pure crystals.

- Characterization: Confirmed by UV-Visible spectroscopy, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and mass spectrometry. The monobromo substitution typically causes shifts in the aromatic proton signals and characteristic mass peaks corresponding to the brominated species.

Alternative Synthetic Routes and Modifications

- Direct Bromination of Porphyrinogen Intermediates: Some synthetic strategies involve brominating porphyrinogen intermediates before oxidation to the porphyrin macrocycle, allowing for regioselective substitution.

- Use of Catalysts or Additives: Acidic catalysts or Lewis acids can be employed to direct bromination.

- Solid-phase Synthesis: Immobilization on supports like SBA-15 silica enhances selectivity and simplifies recovery.

Comparative Data Table of Preparation Methods

| Method | Brominating Agent | Solvent | Temperature | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Solution-phase monobromination | N-bromosuccinimide (NBS) | Dichloromethane | 0–25 °C | 60–80 | Column chromatography | Most common method; good selectivity with controlled conditions |

| Solid-supported synthesis | NBS or Br2 | Immobilized on SBA-15 silica | Room temperature | 70–85 | Filtration + chromatography | Enhanced selectivity; catalyst reuse possible |

| Porphyrinogen bromination | Br2 or NBS | Organic solvents | Low temperature | Variable | Chromatography | More complex; requires intermediate isolation |

Summary of Research Findings

- Monobromination at the 5-position of 10,15,20-triphenylporphine is effectively achieved using N-bromosuccinimide under controlled stoichiometric and temperature conditions.

- Immobilization on mesoporous silica supports such as SBA-15 improves selectivity and catalyst recovery, reducing side product formation.

- Purification by chromatography and recrystallization yields analytically pure this compound suitable for further applications.

- Characterization confirms the substitution pattern and purity of the product.

- These methods are supported by extensive spectroscopic and chromatographic data, ensuring reproducibility and scalability for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 5-Monobromo-10,15,20-triphenylporphine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound is a useful starting material for constructing functionalized porphyrins via transition metal-mediated cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

Cross-Coupling: Palladium or nickel catalysts are commonly employed, along with appropriate ligands and bases, under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted porphyrins.

Coupling Products: Functionalized porphyrins with various substituents at the 5-position.

Scientific Research Applications

Catalysis

Heterogeneous Catalysis

5-Br-TPP serves as a precursor for the synthesis of functionalized porphyrins that are utilized in catalytic reactions. Its bromine substituent enables transition metal-mediated cross-coupling reactions, facilitating the formation of more complex porphyrin structures. For instance, it has been effectively used in palladium-catalyzed reactions to create bimetallic complexes that enhance catalytic activity in oxidation reactions .

Case Study: Oxidation Reactions

Research has demonstrated that 5-Br-TPP can be immobilized on silica supports to catalyze heterogeneous oxidations. This method allows for the efficient conversion of substrates while enabling easy recovery and reuse of the catalyst . The immobilization enhances stability and activity, making it a valuable tool in organic synthesis.

Photodynamic Therapy (PDT)

Mechanism and Applications

In photodynamic therapy, 5-Br-TPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This property is exploited in cancer treatment, where localized light exposure leads to selective destruction of malignant cells .

Case Study: Cancer Treatment

A study highlighted the effectiveness of 5-Br-TPP in inducing apoptosis in cancer cells through ROS generation. The compound was incorporated into polypeptide multilayers, demonstrating its potential as a therapeutic agent when activated by specific wavelengths of light .

Materials Science

Functionalized Materials

5-Br-TPP is instrumental in developing advanced materials for various applications. Its ability to form stable complexes with metals allows for the design of new materials with tailored electronic properties. This includes the creation of porphyrin-based sensors and photovoltaic devices.

Case Study: Sensor Development

The compound has been functionalized onto various substrates to create sensors capable of detecting environmental pollutants. For example, when attached to silica microspheres, it exhibited fluorescence changes upon exposure to specific analytes like paraoxon, showcasing its utility in environmental monitoring .

Solar Energy Applications

Artificial Photosynthesis

5-Br-TPP has been explored for use in artificial photosynthesis systems due to its ability to absorb light and facilitate electron transfer processes. Its incorporation into multiporous materials has shown promise in mimicking natural photosynthetic pathways, potentially leading to efficient solar energy conversion systems .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Monobromo-10,15,20-triphenylporphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cancer cells . The molecular targets include cellular components like membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine Substitution

A. 5,15-Dibromo-10,20-diphenylporphine (CAS 151256-86-9)

- Structure : Two bromine atoms at the 5- and 15-positions; two phenyl groups at 10- and 20-positions.

- Molecular formula : C₃₂H₂₀Br₂N₄

- Molecular weight : 620.34 g/mol

- Key differences :

B. 5-(4-Bromopropyloxy)phenyl-10,15,20-triarylporphyrins (e.g., compounds 2a–c )

- Structure : Bromine introduced via a propyloxy linker at the 5-position; aryl groups (phenyl, 4-methoxyphenyl, 4-chlorophenyl) at 10-, 15-, and 20-positions.

- Example : 5-(4-Bromopropyloxy)phenyl-10,15,20-tri(4-methoxyphenyl)porphyrin (2b)

- Substituent effects :

- Methoxy groups enhance electron density, improving photophysical properties for light-harvesting applications.

- Chlorophenyl groups increase hydrophobicity, favoring membrane integration .

Analogues with Functional Group Variations

5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin (1a)

- Structure : Nitro group at the 5-position phenyl ring.

- Molecular weight : ~694 g/mol (estimated)

- Key differences: Nitro group is strongly electron-withdrawing, shifting absorption spectra to longer wavelengths. Serves as a precursor for reduced amino derivatives (e.g., 1b, 1c) used in pH-sensitive sensors .

5-[4-(S-Acetylthio)phenyl]-10,15,20-triphenylporphine

- Structure : Thioacetyl group at the 5-position phenyl ring.

- Molecular weight : 688.84 g/mol

- Key differences :

C. 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphine (CAS 87345-22-0)

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Bromine’s electron-withdrawing nature red-shifts absorption spectra compared to non-halogenated analogues, enhancing light absorption in photodynamic therapy .

- Reactivity: Mono-bromo derivatives are preferred for controlled stepwise functionalization, whereas dibromo compounds enable symmetrical coupling .

- Solubility : Methoxy and hydroxyl substituents improve aqueous solubility, critical for biological applications .

Q & A

Q. What are the established synthetic methodologies for 5-monobromo-10,15,20-triphenylporphine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves introducing substituents at the meso-positions of the porphyrin core. For asymmetrical substitution, strategies like Suzuki-Miyaura coupling or Ullmann-type reactions are employed. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide under controlled acidic conditions (e.g., H₂SO₄/CHCl₃) . Optimization requires factorial design experiments to test variables such as reaction time, temperature, and stoichiometry. Orthogonal regression analysis (e.g., using Taguchi methods) can identify critical factors affecting yield, such as excess brominating agents (risk of over-bromination) or solvent polarity .

Q. How can spectroscopic and electrochemical techniques validate the structural integrity and electronic properties of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Compare the Soret and Q-band positions with unsubstituted tetraphenylporphyrin (TPP). Bromination red-shifts the Soret band due to electron-withdrawing effects .

- ¹H/¹³C NMR : Confirm asymmetry by analyzing non-equivalent phenyl proton signals. The bromo-substituted phenyl group exhibits distinct splitting patterns .

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient behavior induced by bromine. A positive shift in oxidation potentials (vs. TPP) indicates enhanced electrophilicity .

Q. What solvent systems and pH conditions are critical for studying the acid-base equilibria of this porphyrin?

Methodological Answer: Acid-base interactions are solvent-dependent. For example:

- In acetonitrile–perchloric acid , protonation occurs at the pyrrolic nitrogen, monitored via spectrophotometric titration at λ = 450–700 nm .

- In dimethyl sulfoxide (DMSO)–KOH[222] , deprotonation studies reveal pKa shifts influenced by bromine’s electron-withdrawing effect. Use Henderson-Hasselbalch analysis to calculate pKa values under varying ionic strengths .

Advanced Research Questions

Q. How does bromine substitution at the 5-position influence the photostability and singlet oxygen quantum yield (ΦΔ) of this porphyrin in photodynamic therapy (PDT) applications?

Methodological Answer:

- Photostability : Compare degradation rates under continuous irradiation (e.g., 650 nm LED) using UV-Vis kinetics. Bromine’s heavy atom effect may enhance intersystem crossing but accelerate photobleaching .

- ΦΔ Measurement : Use a chemical trap (e.g., 1,3-diphenylisobenzofuran) in D₂O or DMSO. Calculate ΦΔ relative to a reference (e.g., methylene blue) via time-resolved near-infrared luminescence .

Q. What strategies resolve contradictions in catalytic activity data for metallated derivatives (e.g., Mn or Fe complexes) of this porphyrin in oxidation reactions?

Methodological Answer: Contradictions often arise from:

- Axial Ligand Effects : Test catalytic performance with/without axial ligands (e.g., imidazole) to assess ligand-dependent activation barriers .

- Substrate Accessibility : Use steric maps (DFT calculations) to evaluate whether bromine hinders substrate binding. Compare turnover frequencies (TOF) for small vs. bulky substrates .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of further functionalization (e.g., amination) at the brominated site?

Methodological Answer:

- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Bromine’s σ-hole interaction may direct amination to the para-position of the bromophenyl group .

- Validation : Synthesize predicted derivatives (e.g., 5-(4-aminophenyl)-substituted analogs) and compare experimental vs. computed ¹³C NMR chemical shifts (MAE < 5 ppm confirms accuracy) .

Q. What experimental designs quantify solvent-induced aggregation effects on this porphyrin’s fluorescence quantum yield?

Methodological Answer:

- Aggregation Studies : Use concentration-dependent fluorescence quenching in solvents of varying polarity (e.g., toluene vs. DMF). Fit data to the Stern-Volmer equation to calculate aggregation constants .

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii in binary solvent systems (e.g., THF/water) to correlate aggregation size with fluorescence loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.